molecular formula C19H20ClN3O5S B4121782 1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B4121782
M. Wt: 437.9 g/mol
InChI Key: LBAHFBKRIJXEOQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and nitrophenyl groups. Common synthetic routes may involve:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the sulfonyl group via sulfonation reactions using reagents such as chlorosulfonic acid.

    Step 3: Attachment of the nitrophenyl group through nitration reactions using nitric acid and sulfuric acid.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide: This compound lacks the nitro group, which may result in different chemical and biological properties.

    1-[(4-chlorophenyl)sulfonyl]-N-(2-nitrophenyl)-3-piperidinecarboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-13-4-7-16(23(25)26)11-18(13)21-19(24)14-3-2-10-22(12-14)29(27,28)17-8-5-15(20)6-9-17/h4-9,11,14H,2-3,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHFBKRIJXEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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